molecular formula C19H18N4O4S B2454099 6-methoxy-2-[4-(4-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 897468-33-6

6-methoxy-2-[4-(4-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B2454099
CAS No.: 897468-33-6
M. Wt: 398.44
InChI Key: ZMDKWJOMJHWJHE-UHFFFAOYSA-N
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Description

6-methoxy-2-[4-(4-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole is a complex organic compound that features a combination of a benzo[d]thiazole ring, a piperazine ring, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-2-[4-(4-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole typically involves multi-step organic reactions. The initial step often includes the formation of the benzo[d]thiazole ring, followed by the introduction of the piperazine moiety. The final step involves the attachment of the nitrophenyl group to the methanone backbone. Common reagents used in these reactions include methoxybenzothiazole, piperazine, and nitrobenzoyl chloride, with catalysts such as aluminum chloride or other Lewis acids to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-2-[4-(4-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Formation of (4-(6-Hydroxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone.

    Reduction: Formation of (4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-aminophenyl)methanone.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 6-methoxy-2-[4-(4-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders and cancer.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its interactions with specific enzymes and receptors are of particular interest for developing new medications.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of 6-methoxy-2-[4-(4-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • (4-(6-Hydroxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone
  • (4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-aminophenyl)methanone
  • Bis(4-chlorophenyl)methanone

Uniqueness

6-methoxy-2-[4-(4-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole is unique due to the presence of both a benzo[d]thiazole ring and a nitrophenyl group, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S/c1-27-15-6-7-16-17(12-15)28-19(20-16)22-10-8-21(9-11-22)18(24)13-2-4-14(5-3-13)23(25)26/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMDKWJOMJHWJHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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